

# **Unveiling MEDS433: A Potent Host-Targeting Antiviral and Anti-Leukemic Agent**

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**MEDS433** is a novel, potent, and selective small-molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical activity of **MEDS433**. Its potent antiviral efficacy against a broad spectrum of RNA viruses and its pro-apoptotic effects in acute myeloid leukemia (AML) cells position it as a promising therapeutic candidate for further development.

### **Chemical Structure and Physicochemical Properties**

**MEDS433**, with the IUPAC name 2-hydroxy-N-(2,3,5,6-tetrafluoro-[1,1'-biphenyl]-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide, is a novel compound built on a hydroxypyrazolo[1,5-a]pyridine scaffold.[1] Its chemical and physical properties are summarized in the table below.



| Property         | Value                                                                                                   | Reference |  |
|------------------|---------------------------------------------------------------------------------------------------------|-----------|--|
| IUPAC Name       | 2-hydroxy-N-(2,3,5,6-<br>tetrafluoro-[1,1'-biphenyl]-4-<br>yl)pyrazolo[1,5-a]pyridine-3-<br>carboxamide | [2]       |  |
| CAS Number       | 2241027-61-0                                                                                            | [2]       |  |
| Chemical Formula | C20H11F4N3O2                                                                                            | [2]       |  |
| Molecular Weight | 401.32 g/mol                                                                                            | [2]       |  |
| Exact Mass       | 401.0787                                                                                                | [2]       |  |
| Appearance       | Not specified in provided results                                                                       |           |  |
| Solubility       | Poor solubility has been noted as a challenge for development.[3]                                       |           |  |
| InChI Key        | JIIXZPWFDKPNKW-<br>UHFFFAOYSA-N                                                                         | [2]       |  |
| SMILES Code      | FC1=C(C(F)=C(F)C(NC(C2=C<br>(C=CC=C3)N3N=C2O)=O)=C1<br>F)C4=CC=CC=C4                                    | [2]       |  |

#### **Mechanism of Action**

**MEDS433** functions as a highly potent inhibitor of the human dihydroorotate dehydrogenase (hDHODH) enzyme, with an impressive IC50 of 1.2 nM.[1][2][4] hDHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate (DHO) to orotate (ORO).[5] By inhibiting hDHODH, **MEDS433** effectively depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA.

This targeted inhibition of pyrimidine synthesis is the cornerstone of **MEDS433**'s therapeutic potential. Rapidly proliferating cells, such as cancer cells and virus-infected cells, have a high



demand for pyrimidines to support nucleic acid replication.[5] Consequently, these cells are particularly vulnerable to the effects of hDHODH inhibition.

## Dual Antiviral Mechanism against Respiratory Syncytial Virus (RSV)

In the context of RSV infection, **MEDS433** exhibits a dual mechanism of action. Firstly, it directly suppresses the synthesis of the viral genome by limiting the availability of pyrimidine building blocks. Secondly, **MEDS433** has been shown to stimulate the secretion of IFN- $\beta$  and IFN- $\lambda$ 1, leading to the induced expression of interferon-stimulated genes (ISGs) with antiviral properties, such as IFI6, IFITM1, and IRF7.





Click to download full resolution via product page

Figure 1: Mechanism of action of **MEDS433**.

# Preclinical Activity Antiviral Activity



**MEDS433** has demonstrated potent antiviral activity against a wide array of RNA viruses. This broad-spectrum efficacy underscores its potential as a host-targeting antiviral, which is less susceptible to the development of viral resistance compared to direct-acting antivirals.

Table 1: In Vitro Antiviral Activity of MEDS433

| Virus                      | Cell Line        | EC50<br>(μM)                    | EC90<br>(μM)     | СС50<br>(µМ)     | Selectivit<br>y Index<br>(SI) | Referenc<br>e |
|----------------------------|------------------|---------------------------------|------------------|------------------|-------------------------------|---------------|
| Influenza A<br>Virus (IAV) | A549             | 0.064 ±<br>0.01                 | 0.264 ±<br>0.002 | 64.25 ±<br>3.12  | 1104                          | [5]           |
| Calu-3                     | 0.055 ±<br>0.003 | 0.675 ±<br>0.05                 | 54.67 ±<br>3.86  | 994              | [5]                           |               |
| MDCK                       | 0.141 ±<br>0.021 | 0.256 ±<br>0.052                | 119.8 ±<br>6.21  | 850              | [5]                           | _             |
| Influenza B<br>Virus (IBV) | A549             | 0.065 ±<br>0.005                | 0.365 ±<br>0.09  | 64.25 ±<br>3.12  | 988                           | [5]           |
| Calu-3                     | 0.052 ±<br>0.006 | 0.807 ±<br>0.08                 | 54.67 ±<br>3.86  | 1051             | [5]                           |               |
| MDCK                       | 0.170 ±<br>0.019 | 0.330 ±<br>0.013                | 119.8 ±<br>6.21  | 705              | [5]                           |               |
| SARS-<br>CoV-2             | Vero E6          | 0.063                           | 0.136            | >100             | >1587                         | _             |
| RSV-A and<br>RSV-B         | A549             | One-digit<br>nanomolar<br>range | Not<br>specified | Not<br>specified | Not<br>specified              | _             |

#### **Anti-Leukemic Activity**

**MEDS433** has emerged as a potent pro-apoptotic agent in Acute Myeloid Leukemia (AML) cells.[1] The inhibition of hDHODH by **MEDS433** has been shown to restore the differentiation of leukemic cells, irrespective of their oncogenic driver.[1]



#### **Experimental Protocols**

The following are summaries of key experimental protocols used to characterize the activity of **MEDS433**.

#### **Virus Yield Reduction Assay (VRA)**

This assay is used to determine the concentration of an antiviral compound that inhibits virus replication.

- Cell Seeding: Plate susceptible cell lines (e.g., A549, Calu-3, Vero E6) in multi-well plates and incubate to form a monolayer.
- Infection: Infect the cell monolayers with the virus of interest at a specified multiplicity of infection (MOI).
- Treatment: Treat the infected cells with increasing concentrations of MEDS433. A vehicle control (e.g., DMSO) is run in parallel.
- Incubation: Incubate the treated, infected cells for a defined period (e.g., 48 hours).
- Harvesting: Collect the cell culture supernatants.
- Titration: Determine the viral titer in the supernatants using a plaque assay on a suitable indicator cell line (e.g., MDCK for influenza viruses).
- Data Analysis: Calculate the EC50 and EC90 values, which represent the concentrations of MEDS433 that reduce the viral yield by 50% and 90%, respectively.

#### **Plaque Reduction Assay (PRA)**

This assay is another method to quantify the antiviral activity of a compound.

- Cell Seeding: Seed indicator cell monolayers (e.g., MDCK) in multi-well plates.
- Infection and Treatment: Infect the cells with a known amount of virus and simultaneously treat with various concentrations of MEDS433.



- Overlay: After an adsorption period, the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread and allow for the formation of distinct plaques.
- Incubation: Incubate the plates until visible plaques are formed.
- Staining and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
- Data Analysis: Determine the EC50 and EC90 values based on the reduction in the number of plaques compared to the untreated control.

#### **Mechanism of Action Confirmation (Rescue Experiment)**

To confirm that the antiviral activity of **MEDS433** is due to the inhibition of hDHODH, rescue experiments are performed.

- Infection and Treatment: Infect cells with the virus and treat with an inhibitory concentration of MEDS433.
- Supplementation: Add increasing concentrations of exogenous pyrimidines (uridine or cytidine) or the product of the hDHODH-catalyzed reaction (orotic acid) to the culture medium.
- Analysis: Measure viral replication. A reversal of the antiviral effect of MEDS433 upon supplementation confirms its mechanism of action.





Click to download full resolution via product page

Figure 2: Simplified workflow for key antiviral assays.

#### **Synthesis**

The synthesis of **MEDS433** has been a focus of process optimization to enable preclinical and clinical development. An initial nine-step synthetic route with an overall yield of 5% has been improved to a more practical and cost-effective process with a 14% overall yield. This optimized synthesis has enabled the production of multi-gram quantities of **MEDS433**, facilitating in vivo efficacy, pharmacokinetic, and toxicity studies. Further development towards a Good Manufacturing Practices (GMP)-compliant, industrial-scale synthesis is underway.

#### **Conclusion and Future Directions**

**MEDS433** is a promising preclinical candidate with a well-defined mechanism of action and potent activity against a range of RNA viruses and AML cells. Its host-targeting nature offers a high barrier to the development of resistance. The favorable in vitro safety and efficacy profile, coupled with an optimized synthetic route, strongly supports its continued development. Future work will focus on in vivo efficacy studies in relevant animal models, comprehensive ADME-Tox profiling, and progression towards clinical trials. The dual mechanism of action observed against RSV warrants further investigation to fully elucidate its immunomodulatory properties.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]



- 5. OPTIMIZING SYNTHESIS AND IN VIVO EVALUATION OF MEDS433: ADVANCING TO PRECLINICAL DEVELOPMENT IN ACUTE MYELOID LEUKEMIA [iris.unito.it]
- To cite this document: BenchChem. [Unveiling MEDS433: A Potent Host-Targeting Antiviral and Anti-Leukemic Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378160#the-chemical-structure-and-properties-of-meds433]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com